Diphenylacetyl-carbamic acid ethyl ester
Overview
Description
Diphenylacetyl-carbamic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
The synthesis of esters like Diphenylacetyl-carbamic acid ethyl ester often involves the process of transesterification . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Molecular Structure Analysis
The molecular structure of esters, including Diphenylacetyl-carbamic acid ethyl ester, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond by water . This reaction is typically catalyzed by an acid or a base .Physical And Chemical Properties Analysis
Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Pharmacological Tool Development
Diphenylacetyl-carbamic acid ethyl ester has been highlighted as a key starting material in the synthesis of small molecule mGluR1 enhancers. These compounds are designed to serve as potent, orally available mGlu1 receptor enhancers, providing valuable pharmacological tools for exploring the physiological roles mediated by mGlu1 receptors. The development of these enhancers, based on the structure of Diphenylacetyl-carbamic acid ethyl ester, involves detailed structure-activity relationship studies, underscoring its importance in medicinal chemistry research (Vieira et al., 2005).
Materials Science
In materials science, Diphenylacetyl-carbamic acid ethyl ester derivatives have been explored for creating bio-based alternatives to conventional materials. For example, a study focused on synthesizing a series of bio-based epoxy monomers from diphenolic acid, transforming the free acid into n-alkyl esters and the phenolic hydroxyl groups into diglycidyl ethers. This research demonstrates the potential of Diphenylacetyl-carbamic acid ethyl ester derivatives in developing new families of bio-based liquid epoxy resins with properties similar to those of conventional epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), thereby contributing to the advancement of sustainable materials (Maiorana et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl N-(2,2-diphenylacetyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZPWZFQHSKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028585 | |
Record name | Ethyl (diphenylacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetyl-carbamic acid ethyl ester | |
CAS RN |
302841-86-7 | |
Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (diphenylacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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